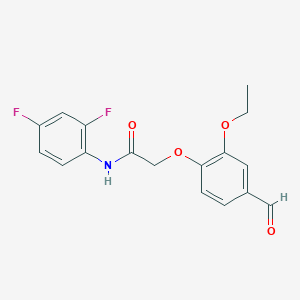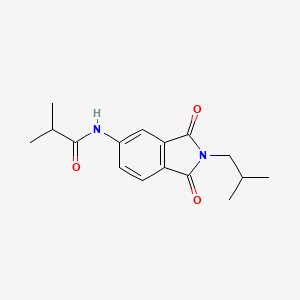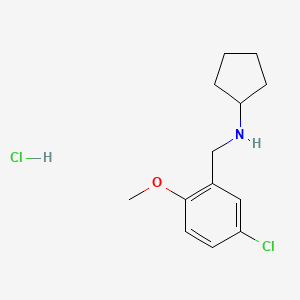![molecular formula C14H8F4N2O3 B4400028 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4400028.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide
説明
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research as a tool to investigate the role of EGFR signaling in various cellular processes and diseases.
作用機序
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide selectively inhibits the EGFR tyrosine kinase by binding to its ATP-binding site, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell growth and proliferation. This mechanism of action has been well characterized and validated in numerous studies.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound inhibits cell growth and induces apoptosis, while in neuronal cells, it enhances survival and synaptic plasticity. This compound has also been shown to modulate the immune response and inflammation in various disease models.
実験室実験の利点と制限
One of the main advantages of using N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide in lab experiments is its selectivity for the EGFR tyrosine kinase, which allows for specific investigation of EGFR signaling pathways. However, this compound has relatively low potency compared to other EGFR inhibitors, which may limit its use in certain experimental contexts. Additionally, this compound has poor solubility in aqueous solutions, which can complicate its administration and delivery in vivo.
将来の方向性
There are several future directions for research involving N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide. One area of focus is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another direction is the investigation of the role of EGFR signaling in various disease models using this compound as a tool. Additionally, the use of this compound in combination with other therapeutic agents for cancer treatment is an area of active research. Finally, the development of new delivery methods for this compound to improve its solubility and bioavailability is an important area for future investigation.
Conclusion:
This compound, or this compound, is a small molecule inhibitor that selectively targets the EGFR tyrosine kinase. It has been widely used in scientific research to investigate the role of EGFR signaling in various cellular processes and diseases. This compound has a well-characterized mechanism of action and has been shown to have a variety of biochemical and physiological effects. While it has some advantages and limitations for lab experiments, there are several future directions for research involving this compound, including the development of more potent and selective EGFR inhibitors and the investigation of its use in combination with other therapeutic agents for cancer treatment.
科学的研究の応用
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide is commonly used in scientific research to investigate the role of EGFR signaling in various cellular processes and diseases, such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. This compound has also been used to study the effects of EGFR signaling on neuronal survival and synaptic plasticity.
特性
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4N2O3/c15-12-5-4-9(7-11(12)14(16,17)18)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURZCIFPUVCDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4399951.png)
![5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399955.png)
![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399961.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4399978.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B4399994.png)


![1-[(4-phenoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4400017.png)
![1-(2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4400044.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4400050.png)


![1-[3-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4400066.png)